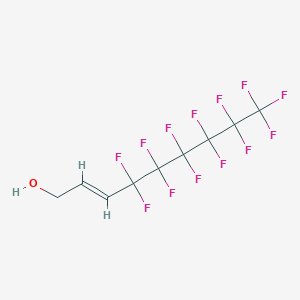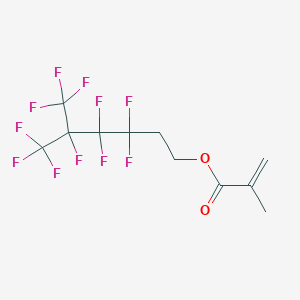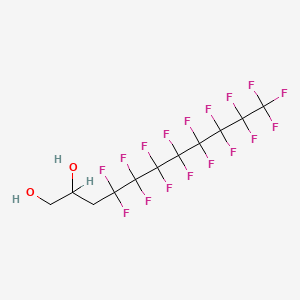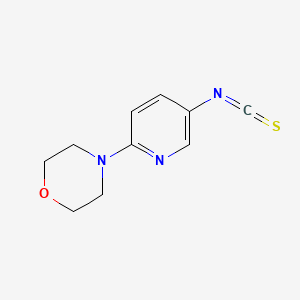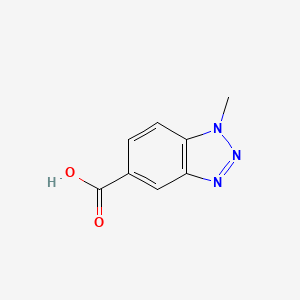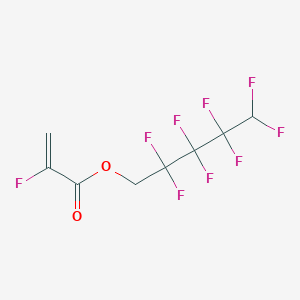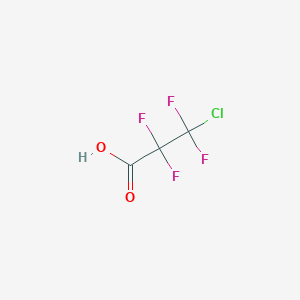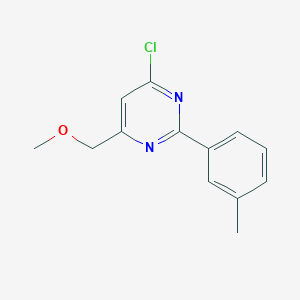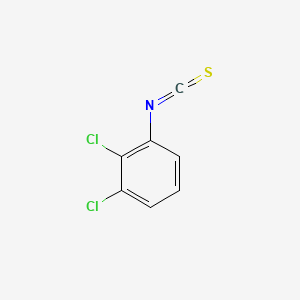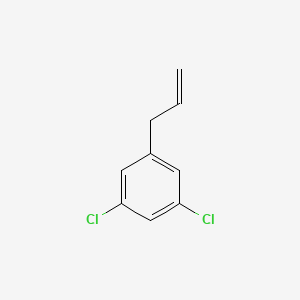
3-(3,5-Dichlorophenyl)-1-propene
Descripción general
Descripción
“3-(3,5-Dichlorophenyl)-1-propene” is a chemical compound. Its empirical formula is C9H8Cl2O2 and its molecular weight is 219.06 . It is a metabolite of the pesticides polychlorinated phenols and benzene hexachloride .
Synthesis Analysis
The synthesis of compounds similar to “3-(3,5-Dichlorophenyl)-1-propene” has been reported in the literature . For instance, the Suzuki–Miyaura coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key reaction that could be involved in the chemical reactions of "3-(3,5-Dichlorophenyl)-1-propene" . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Aplicaciones Científicas De Investigación
Catalyst and Polymerization Research
Chain-Growth Polymerization : Research by Miyakoshi, Yokoyama, and Yokozawa (2005) explored the mechanism of chain-growth polymerization in the context of creating well-defined polymers, which is fundamental to developing new materials with tailored properties (Miyakoshi, Yokoyama, & Yokozawa, 2005).
Molecular Structure Analysis : A study by Sivakumar et al. (2021) examined the molecular structure and spectroscopic properties of related compounds, which is crucial for understanding the behavior and applications of such molecules in scientific research (Sivakumar et al., 2021).
Regioregularity in Polymer Synthesis : Bronstein and Luscombe (2009) reported on the controlled synthesis of regioregular polymers, a key aspect in the development of advanced polymeric materials (Bronstein & Luscombe, 2009).
Chemical Synthesis and Catalysis
Methanol Conversion to Hydrocarbons : Svelle et al. (2006) investigated the conversion of methanol to hydrocarbons, highlighting the role of catalysts in chemical transformations (Svelle et al., 2006).
Olefin Copolymerization : A study by Galimberti et al. (1998) on ethene/propene copolymerization using a metallocene-based catalytic system demonstrates the importance of catalysts in polymer chemistry (Galimberti et al., 1998).
Electrochemical Synthesis : Bringmann and Dinjus (2001) explored the electrochemical synthesis of carboxylic acids from alkenes, an area critical for developing new synthetic routes in organic chemistry (Bringmann & Dinjus, 2001).
Materials Science and Environmental Applications
Electrochromic Polymers : Research by Reeves et al. (2004) on electrochromic dioxythiophene polymers is significant for the development of smart materials and advanced display technologies (Reeves et al., 2004).
Biodegradation of Environmental Contaminants : A study by Hatzinger et al. (2015) on the biodegradation of 1,2-dibromoethane in groundwater using ethane or propane and inorganic nutrients highlights the environmental applications of these compounds in remediation strategies (Hatzinger et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
1,3-dichloro-5-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2/c1-2-3-7-4-8(10)6-9(11)5-7/h2,4-6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAMPKPTDZHCGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374217 | |
| Record name | 3-(3,5-Dichlorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichlorophenyl)-1-propene | |
CAS RN |
75894-91-6 | |
| Record name | 3-(3,5-Dichlorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



